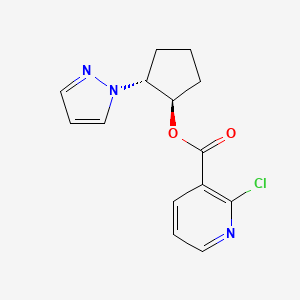![molecular formula C12H25N3 B2836366 [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine CAS No. 876717-83-8](/img/structure/B2836366.png)
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is also known by other names such as 1-methylpiperidin-4-yl methanamine and 1-methyl-4-aminomethyl piperidine . This compound is a colorless liquid with a boiling point of 80°C and a density of 0.901±0.06 g/cm³ .
Preparation Methods
The synthesis of [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine involves several steps. One common method involves the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The reaction is carried out at 0°C for 30 minutes and then heated to 66°C for 25 hours. The mixture is then treated with distilled water and aqueous sodium hydroxide, followed by filtration and chromatography to obtain the desired product .
Chemical Reactions Analysis
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Condensation: It acts as a catalyst in condensation reactions, facilitating the formation of larger molecules.
Scientific Research Applications
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine is used in various scientific research applications:
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound acts on the central nervous system by modulating neurotransmitter activity. It binds to receptors and enzymes, altering their function and leading to changes in cellular signaling pathways . This modulation can result in various therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic actions .
Comparison with Similar Compounds
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl piperazine: This compound has a similar structure but includes a piperazine ring instead of a methanamine group.
1-Methyl-4-(piperidin-4-yl)piperazine: This compound is used as a reagent and building block in synthetic applications and has similar catalytic properties.
1-Methyl-4-aminomethyl piperidine: This compound is another structural analog with similar chemical properties and applications.
These compounds share similar chemical properties and applications but differ in their specific molecular structures and functional groups, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYOCFYYIHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-83-8 |
Source


|
| Record name | 1-{1'-methyl-[1,4'-bipiperidin]-4'-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)


![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/new.no-structure.jpg)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2836293.png)
![4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B2836294.png)




![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)
